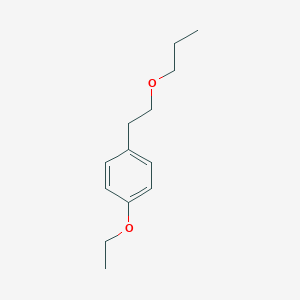
1-Ethoxy-4-(2-propoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-(2-propoxyethyl)benzene, also known as EPEB, is a chemical compound that belongs to the family of phenylpropanoids. EPEB is synthesized through a series of chemical reactions and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene is not fully understood. However, it has been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may exert its effects by modulating the activity of certain enzymes and proteins in the body. It has also been suggested that 1-Ethoxy-4-(2-propoxyethyl)benzene may act as an antioxidant and protect cells from oxidative stress.
Effets Biochimiques Et Physiologiques
1-Ethoxy-4-(2-propoxyethyl)benzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. 1-Ethoxy-4-(2-propoxyethyl)benzene has also been shown to induce apoptosis in cancer cells and protect neurons from damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethoxy-4-(2-propoxyethyl)benzene in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Ethoxy-4-(2-propoxyethyl)benzene is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-Ethoxy-4-(2-propoxyethyl)benzene is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-Ethoxy-4-(2-propoxyethyl)benzene. One area of interest is its potential use in the development of new drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanism of action of 1-Ethoxy-4-(2-propoxyethyl)benzene and the identification of its molecular targets in the body. Additionally, further research is needed to determine the safety and toxicity of 1-Ethoxy-4-(2-propoxyethyl)benzene in humans.
Méthodes De Synthèse
1-Ethoxy-4-(2-propoxyethyl)benzene is synthesized through the reaction of 1-ethoxy-4-hydroxybenzene with 2-bromoethyl propyl ether in the presence of potassium carbonate. The resulting product is then purified through recrystallization. The purity of 1-Ethoxy-4-(2-propoxyethyl)benzene can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-Ethoxy-4-(2-propoxyethyl)benzene has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis. 1-Ethoxy-4-(2-propoxyethyl)benzene has been studied for its potential anti-inflammatory and antioxidant properties. It has also been investigated for its potential use in the treatment of cancer and neurological disorders.
Propriétés
Numéro CAS |
174461-08-6 |
|---|---|
Nom du produit |
1-Ethoxy-4-(2-propoxyethyl)benzene |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-ethoxy-4-(2-propoxyethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-10-14-11-9-12-5-7-13(8-6-12)15-4-2/h5-8H,3-4,9-11H2,1-2H3 |
Clé InChI |
CBNFKSDFSGPSID-UHFFFAOYSA-N |
SMILES |
CCCOCCC1=CC=C(C=C1)OCC |
SMILES canonique |
CCCOCCC1=CC=C(C=C1)OCC |
Synonymes |
Benzene, 1-ethoxy-4-(2-propoxyethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



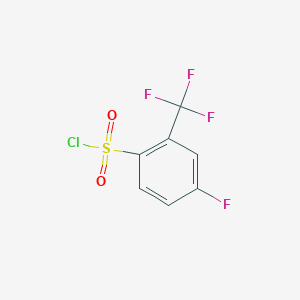

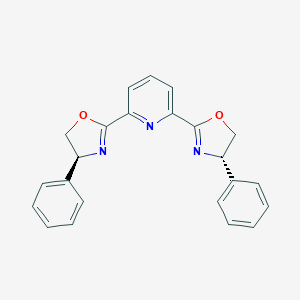


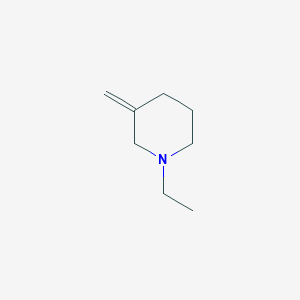
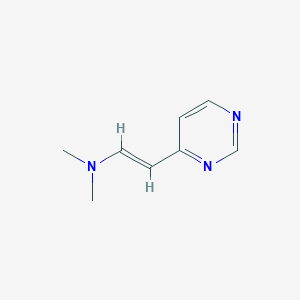

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
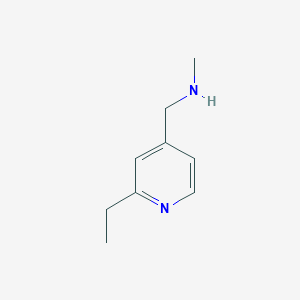
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
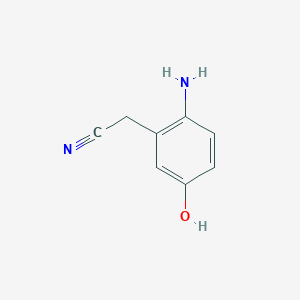
![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
